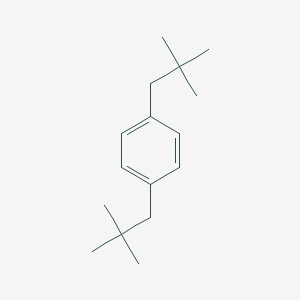
1,4-Bis(2,2-dimethylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2,2-dimethylpropyl)benzene is a useful research compound. Its molecular formula is C16H26 and its molecular weight is 218.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
- Building Block for Complex Molecules : This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in further chemical reactions to create more complex molecules used in pharmaceuticals and specialty chemicals .
- Electrophilic Aromatic Substitution : The compound is frequently used in electrophilic aromatic substitution reactions. This reaction type is fundamental in organic chemistry for constructing aromatic compounds with desired functional groups .
Materials Science Applications
- Polymer Production : 1,4-Bis(2,2-dimethylpropyl)benzene is utilized in the production of polymers. Its unique structural properties contribute to the thermal stability and mechanical strength of polymeric materials. This makes it valuable in industries requiring robust materials for construction and manufacturing .
- Thermal Insulation : Due to its thermal stability, this compound can be incorporated into insulation materials where heat resistance is critical. Its application helps improve energy efficiency in buildings and industrial processes.
Pharmaceutical Applications
- Pharmaceutical Intermediates : The compound acts as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo multiple reactions makes it a versatile building block for developing new drugs .
- Drug Delivery Systems : Recent studies have explored the use of this compound in drug delivery systems due to its hydrophobic nature, which can enhance the solubility and stability of certain therapeutic agents .
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that this compound derivatives can be synthesized to develop anticancer agents. These derivatives exhibit significant cytotoxic activity against various cancer cell lines. The synthesis involved multiple steps of functionalization on the aromatic ring to introduce specific substituents that enhance biological activity .
Case Study 2: Polymer Blends for Enhanced Performance
A study focused on blending polymers with this compound to improve their mechanical properties and thermal resistance. The results indicated that incorporating this compound into polycarbonate matrices led to improved impact strength and heat distortion temperature, making these materials suitable for high-performance applications in automotive and aerospace industries .
Propiedades
Número CAS |
1020-87-7 |
|---|---|
Fórmula molecular |
C16H26 |
Peso molecular |
218.38 g/mol |
Nombre IUPAC |
1,4-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H26/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
Clave InChI |
HGOYQFVDLBZLGZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
SMILES canónico |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
Key on ui other cas no. |
1020-87-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















